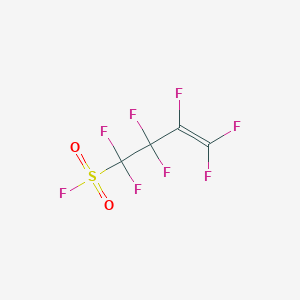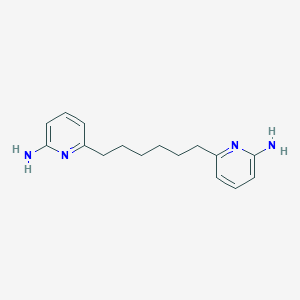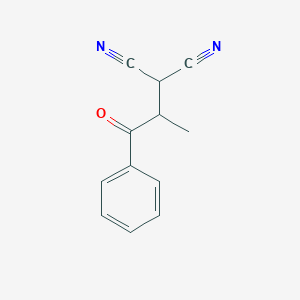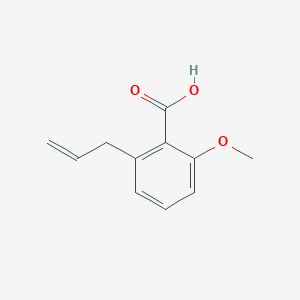![molecular formula C15H16NO6S- B14250951 {[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene CAS No. 182194-38-3](/img/structure/B14250951.png)
{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene}” is a complex organic molecule featuring a benzene ring substituted with a sulfanylcarbonyl group and a peptide-like side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene}” can be approached through a multi-step organic synthesis process. The key steps involve:
Formation of the peptide-like side chain: This can be achieved through standard peptide synthesis techniques, involving the coupling of amino acids using reagents like carbodiimides (e.g., EDC, DCC) and protecting groups to ensure selective reactions.
Introduction of the sulfanylcarbonyl group: This step may involve the reaction of a thiol with a carbonyl-containing compound under mild conditions.
Attachment to the benzene ring: The final step involves the coupling of the synthesized side chain to a benzene derivative, possibly through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated peptide synthesizers, large-scale reactors, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
The compound “{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene}” can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the peptide-like side chain of this compound may interact with enzymes or receptors, making it a potential candidate for drug development or as a biochemical probe.
Medicine
In medicine, this compound could be investigated for its therapeutic potential, particularly if it exhibits bioactivity such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of “{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene}” would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
類似化合物との比較
Similar Compounds
Peptide derivatives: Compounds with similar peptide-like side chains.
Benzene derivatives: Compounds with various substituents on the benzene ring.
Thiol-containing compounds: Molecules with sulfanyl groups.
Uniqueness
The uniqueness of “{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene}” lies in its combination of a peptide-like side chain with a benzene ring and a sulfanylcarbonyl group. This unique structure may confer specific properties and reactivity that are not observed in simpler compounds.
特性
CAS番号 |
182194-38-3 |
|---|---|
分子式 |
C15H16NO6S- |
分子量 |
338.4 g/mol |
IUPAC名 |
(4S)-4-[(2-benzoylsulfanylacetyl)amino]-5-methoxy-5-oxopentanoate |
InChI |
InChI=1S/C15H17NO6S/c1-22-14(20)11(7-8-13(18)19)16-12(17)9-23-15(21)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,16,17)(H,18,19)/p-1/t11-/m0/s1 |
InChIキー |
ICQNPMGMWXHVOV-NSHDSACASA-M |
異性体SMILES |
COC(=O)[C@H](CCC(=O)[O-])NC(=O)CSC(=O)C1=CC=CC=C1 |
正規SMILES |
COC(=O)C(CCC(=O)[O-])NC(=O)CSC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexanoic acid, 6-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]amino]-](/img/structure/B14250868.png)




![4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde](/img/structure/B14250889.png)

![3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14250913.png)
![[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol](/img/structure/B14250927.png)

![2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl-](/img/structure/B14250933.png)
![Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl-](/img/structure/B14250934.png)
![4-[(2S,5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14250940.png)

